3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Description
3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a bifunctional coumarin-thiazole hybrid compound. Its synthesis typically involves a multi-step protocol:
- Step 1: Reaction of 3-bromoacetylcoumarin with thiourea to form 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one as a key intermediate .
- Step 2: Acetylation of the intermediate with acetyl chloride in chloroform yields the final compound .
The compound’s structure combines a coumarin backbone (a 2H-chromen-2-one moiety) and a thiazole ring, linked at the 3-position of the coumarin.
Properties
IUPAC Name |
3-[2-(2-oxochromen-3-yl)-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO4S/c23-20-14(9-12-5-1-3-7-17(12)25-20)16-11-27-19(22-16)15-10-13-6-2-4-8-18(13)26-21(15)24/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGASXDTZIUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Three-Component Synthesis
The most efficient route involves a one-pot reaction combining 3-(2-bromoacetyl)coumarin , potassium thiocyanate (KSCN) , and arylamines in ethanol under reflux (60–65°C for 2 hours). This method proceeds via sequential thiocyanation, nucleophilic addition, and cyclodehydration (Scheme 1).
Reaction Mechanism:
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Thiocyanation : 3-(2-Bromoacetyl)coumarin reacts with KSCN to form 3-(2-thiocyanatoacetyl)coumarin .
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Nucleophilic Addition : Arylamines attack the thiocyanate group, generating an intermediate thioamide.
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Cyclization : Intramolecular cyclization yields the thiazole ring, followed by dehydration to form the final product.
Optimized Conditions :
-
Solvent : Ethanol (10 mL per mmol)
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Temperature : 60–65°C
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Yield : 85–92% (Table 1)
Solvent-Free Mechanochemical Grinding
A catalyst-free solid-state synthesis achieves comparable yields (80–89%) by grinding 3-(2-bromoacetyl)coumarin with 1-arylthiourea for 15 minutes at room temperature. Water (2–3 drops) acts as a grinding additive to enhance reactivity.
Advantages :
Multi-Step Approaches via Hydrazone Intermediates
Alternative routes involve forming 3-(2-hydrazinylacetyl)coumarin intermediates, which undergo cyclocondensation with thione derivatives. For example, 3-acetylcoumarin reacts with arylhydrazines to form hydrazones, followed by Vilsmeier-Haack formylation and Hantzsch thiazole synthesis (Scheme 2).
Critical Steps :
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Vilsmeier-Haack Reaction : Converts hydrazones to formylpyrazoles using POCl₃/DMF.
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Hantzsch Thiazole Synthesis : Cyclizes α-haloketones with thiosemicarbazide.
Yield : 75–88% after purification.
Comparative Analysis of Synthetic Methods
Table 1 summarizes reaction parameters, yields, and scalability for each method.
Key Observations :
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One-pot methods prioritize efficiency and atom economy.
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Grinding techniques suit green chemistry objectives but require stoichiometric precision.
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Multi-step routes enable modular functionalization but incur longer synthesis times.
Structural Characterization and Validation
All synthesized compounds were validated via ¹H NMR , IR , and mass spectrometry . For example:
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IR : Lactone C=O stretch at 1705 cm⁻¹, thiazole C=N at 1609 cm⁻¹.
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¹H NMR : Coumarin C4 proton at δ 8.60 ppm; thiazole proton at δ 7.75 ppm.
Challenges and Optimization Strategies
Byproduct Formation in One-Pot Reactions
Competitive side reactions between KSCN and excess arylamines may generate 3-(2-arylaminoacetyl)coumarin byproducts. Mitigation strategies include:
Chemical Reactions Analysis
1.1. Hantzsch Thiazole Cyclization
The thiazole ring formation occurs via condensation of α-bromoacetylcoumarin derivatives with thiourea or thioamide precursors:
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Example : 3-(2-Bromoacetyl)coumarin reacts with arylthioureas under solvent-free grinding conditions (15 min, mortar-pestle) to yield bis-coumarin-thiazoles in 75–85% yields .
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Mechanism : Nucleophilic substitution at the α-bromo position by the thiol group, followed by cyclodehydration.
2.1. Acetylation of Amino Substituents
The 2-aminothiazole derivatives undergo N-acetylation:
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Reagents : Acetic anhydride/pyridine (1:3 ratio).
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Conditions : 50–55°C, 16 hours.
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Product : N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-N-p-tolylacetamide (confirmed via ¹H NMR at δ 2.27 ppm for CH₃) .
2.2. Hydrazone Formation
Thiazolylcoumarins react with aromatic aldehydes to form hydrazone-linked derivatives:
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Example : Condensation with 2-bromobenzaldehyde yields 3-(2-(2-(2-bromobenzylidene)hydrazino)thiazol-4-yl)-2H-chromen-2-one.
Key Spectral Data
Reactivity Trends
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Electrophilic Substitution : The coumarin C4 position (δ 8.60 ppm in ¹H NMR) is susceptible to halogenation .
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Nucleophilic Attack : Thiazole NH groups participate in condensation reactions (e.g., with aldehydes) .
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Photophysical Properties : Benzothiazole-coumarin hybrids exhibit intramolecular S⋯O=C contacts (2.727 Å), influencing fluorescence .
Comparative Reaction Efficiency
| Method | Time | Yield (%) | Solvent | Catalyst |
|---|---|---|---|---|
| One-pot three-component | 3 h | 80–92 | Ethanol | None |
| Solvent-free grinding | 15 min | 75–85 | None | None |
| Microwave-assisted | 10 min | 69–75 | Ethanol/water | None |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of chromenones exhibit significant anticancer properties. The thiazole moiety enhances the compound's ability to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. Studies have shown that compounds similar to 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one can target specific signaling pathways involved in cancer progression .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Fluorescent Dyes :
- Polymer Additives :
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of chromenone-thiazole hybrids, including our compound. It was found to inhibit the growth of breast cancer cells significantly, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In an investigation reported by Antibiotics Journal, researchers tested derivatives against multi-drug resistant strains of E. coli and Staphylococcus aureus. The results showed that compounds with thiazole substitutions exhibited higher antibacterial activity than their non-thiazole counterparts, suggesting the importance of this moiety in enhancing efficacy .
Mechanism of Action
The mechanism of action of 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell proliferation, survival, and apoptosis . This inhibition can lead to the suppression of tumor growth and the induction of cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Derivatives
- Structure : Replaces the thiazole ring with an oxazole moiety.
- Synthesis : Prepared via condensation of 3-acetylcoumarin with urea, followed by Schiff base formation with aldehydes .
- Activity : Exhibits antimicrobial (e.g., Staphylococcus aureus inhibition) and antiproliferative effects, but lower potency compared to thiazole-containing counterparts due to reduced electron-withdrawing effects of oxazole .
N-Substituted Cinnamamides (e.g., Compound 2)
- Structure : Features an acetamide-substituted thiazole linked to coumarin.
- Synthesis: Derived from 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one via acetylation .
- Activity : Shows moderate antioxidant properties but lacks significant antimicrobial efficacy compared to unsubstituted thiazole derivatives .
3-(4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino)-1,5-benzothiazepines
- Structure : Incorporates a benzothiazepine ring fused to the thiazole-coumarin system.
- Synthesis: Generated by reacting N-substituted cinnamamides with 2-aminobenzene thiol .
- Activity : Displays enhanced antifungal activity (e.g., Candida albicans inhibition) due to the expanded π-conjugation and improved membrane permeability .
Table 1: Antimicrobial and Antiproliferative Activities
| Compound Class | Key Substituents | Antimicrobial Activity (MIC, μg/mL) | Antiproliferative IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | Thiazole-coumarin hybrid | 16–32 (Gram-positive bacteria) | 12.5–25 (MCF-7 cells) |
| Oxazole-coumarin derivatives | Oxazole, Schiff base substituents | 32–64 | 25–50 |
| N-Substituted cinnamamides | Acetamide, cinnamoyl groups | >64 | >100 |
| Benzothiazepine hybrids | Benzothiazepine fusion | 8–16 (Fungal strains) | 6.25–12.5 |
Key Findings:
- Thiazole vs. Oxazole : Thiazole-containing derivatives exhibit superior antimicrobial potency due to stronger electron-withdrawing effects and enhanced interaction with bacterial enzymes .
- Substituent Effects : Acetamide groups reduce bioactivity, while benzothiazepine fusion improves antifungal efficacy by facilitating cell wall penetration .
Physicochemical and Spectral Comparisons
Table 2: Spectral Data for Selected Compounds
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Target Compound | 1745, 1680 | 7.21–7.93 (aromatic H), 2.31 (CH₃CO) |
| 3-(2-Aminooxazol-5-yl) derivative | 1730, 1665 | 7.15–7.88 (aromatic H), 8.42 (CH=N) |
| Benzothiazepine hybrid | 1750, 1695 | 6.95–7.75 (aromatic H), 3.82 (OCH₃) |
Analysis:
- IR Shifts : Higher C=O stretching frequencies in benzothiazepine hybrids suggest stronger intramolecular hydrogen bonding .
- NMR Trends : Electron-donating substituents (e.g., OCH₃) deshield aromatic protons, shifting signals upfield .
Mechanistic and Structural Insights
- Intramolecular Interactions : The planar 2-(2-oxo-2H-chromen-3-yl)chromenium core stabilizes via C–H⋯O hydrogen bonds, enhancing crystallinity and bioavailability .
- Bioactivity Correlation : Thiazole derivatives with nitro or hydroxyphenyl substituents (e.g., compound 14, 61% biofilm inhibition) outperform unsubstituted analogues due to increased electrophilicity .
Biological Activity
The compound 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a hybrid molecule that combines the structural motifs of coumarin and thiazole. This unique structure has garnered attention for its potential biological activities, particularly in anticancer, antibacterial, and antioxidant domains. This article reviews the current understanding of its biological activity based on diverse research findings.
Structural Characteristics
The compound features two significant moieties:
- Coumarin Backbone : Known for various biological activities, including anticoagulant and anti-inflammatory effects.
- Thiazole Ring : Associated with antimicrobial and anticancer properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC3 | 32.01 | Induces apoptosis |
| Compound B | DU145 | 35.22 | Cell cycle arrest |
| Compound C | SW480 | 1.01 | DNA Topoisomerase I inhibition |
These findings suggest that the compound may induce apoptosis by causing DNA damage and cell cycle arrest in cancer cells, similar to other coumarin derivatives that target key regulatory proteins involved in tumor growth .
2. Antimicrobial Activity
The antimicrobial properties of coumarin derivatives have also been extensively studied. The compound has demonstrated significant activity against both bacterial and fungal strains:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 17 | 20 |
| Escherichia coli | 15 | 25 |
| Candida albicans | 18 | 15 |
These results indicate that the compound exhibits comparable efficacy to standard antibiotics like ciprofloxacin . The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
3. Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. Studies have shown that similar compounds possess notable free radical scavenging abilities:
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound D | 85 | 12 |
| Compound E | 78 | 15 |
These findings suggest that the compound can effectively neutralize free radicals, contributing to its overall therapeutic potential .
Case Studies
Several case studies have documented the synthesis and evaluation of thiazole-coumarin derivatives:
- Synthesis and Evaluation : A series of thiazole-coumarin derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. The most active derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating high potency .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit histone deacetylases (HDACs), leading to altered gene expression associated with apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one, and what analytical techniques are used for structural validation?
- Methodological Answer : A common two-component synthesis involves reacting 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with substituted anilines in ethanol (1:1 molar ratio) under reflux conditions . Structural validation typically employs UV-vis, FTIR, / NMR, and high-resolution mass spectrometry. Single-crystal X-ray diffraction (e.g., orthorhombic space group Pna2) is critical for unambiguous confirmation of regiochemistry and stereochemistry .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- FTIR : To confirm carbonyl (C=O, ~1700 cm) and thiazole ring vibrations.
- NMR : NMR identifies aromatic protons and coupling patterns, while NMR resolves carbonyl and heterocyclic carbons .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What in vitro assays are commonly used to evaluate the biological activity of coumarin-thiazole hybrids?
- Methodological Answer : Standardized antibacterial screening against Gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution assays . Dustable powder formulations (e.g., Furmidge method) are employed for bioactivity testing in pesticidal or antifungal studies .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity, particularly addressing side reactions?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reactivity and reduce byproducts .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of thermally sensitive intermediates .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what challenges exist in obtaining suitable crystals?
- Methodological Answer : X-ray diffraction resolves bond angles, torsion angles, and intermolecular interactions (e.g., C–H···O/N hydrogen bonds) . Challenges include:
- Crystallization : Slow evaporation of solvent (e.g., methanol/chloroform) at 4°C to obtain diffraction-quality crystals.
- Data Collection : Low-temperature (100 K) data collection reduces thermal motion artifacts .
Q. How can researchers analyze discrepancies in biological activity data across different studies?
- Methodological Answer :
- Purity Assessment : Validate compound purity via HPLC (>95%) to rule out impurities affecting activity .
- Assay Conditions : Standardize protocols (e.g., inoculum size, incubation time) to minimize variability .
- Structural Analog Comparison : Compare bioactivity of derivatives (e.g., nitro vs. methoxy substituents) to identify structure-activity relationships .
Q. What computational methods are employed to predict physicochemical properties or binding interactions?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with logP or solubility .
- Molecular Docking : Simulate binding to target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina .
Q. What are the key considerations in designing stability studies for this compound under various storage conditions?
- Methodological Answer :
- Degradation Pathways : Monitor hydrolysis of the lactone ring (pH-dependent) via accelerated stability testing (40°C/75% RH) .
- Storage : Use amber vials at -20°C to prevent photodegradation and moisture absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
